molecular formula C19H28N6O B2695498 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide CAS No. 2034200-70-7

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Cat. No. B2695498
CAS RN: 2034200-70-7
M. Wt: 356.474
InChI Key: OEDCLTKBKJJPHZ-UHFFFAOYSA-N
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Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a useful research compound. Its molecular formula is C19H28N6O and its molecular weight is 356.474. The purity is usually 95%.
BenchChem offers high-quality N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Research on guanidine compounds highlighted the utility of 1-guanyl-3,5-dimethylpyrazole nitrate as a reagent for the preparation of mono- and N,N-di-alkylguanidines, emphasizing its superiority in synthesizing simple salts from various amines, which could suggest potential synthetic routes or reactions involving similar pyrazole-containing compounds (Bannard et al., 1958).

Biological Interactions and Applications

  • Studies on complexes of palladium(II) chloride with pyrazol-1-yl propanamide derivatives, including those with dimethyl substitutions, demonstrate the formation of supramolecular hydrogen-bonded chains and cyclic dimers, indicating potential roles in developing coordination compounds for catalysis or material science applications (Palombo et al., 2019).

  • Investigation into the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor provides insights into the binding interactions of pyrazole-carboxamide derivatives, which could guide the design of receptor-specific drugs or research tools for studying cannabinoid receptor pharmacology (Shim et al., 2002).

Antimicrobial and Antitumor Activity

  • Research on bis(pyrazole-benzofuran) hybrids with piperazine linkers showed promising antibacterial and biofilm inhibition activities, suggesting that similar pyrazole derivatives might be explored for developing new antimicrobial agents (Mekky & Sanad, 2020).

  • A study on pyrazole derivatives as cannabinoid receptor antagonists outlined the structural requirements for antagonistic activity at the CB1 receptor, which could be relevant for designing compounds with potential therapeutic applications in modulating cannabinoid receptor activity (Lan et al., 1999).

properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-(3,5-dimethylpyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O/c1-13-11-14(2)25(23-13)10-7-19(26)20-16-5-8-24(9-6-16)18-12-17(21-22-18)15-3-4-15/h11-12,15-16H,3-10H2,1-2H3,(H,20,26)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDCLTKBKJJPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

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